molecular formula C21H25NO B1359604 2,6-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-17-4

2,6-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No. B1359604
M. Wt: 307.4 g/mol
InChI Key: PGVNJKLQEMXADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3’-piperidinomethyl benzophenone, also known as DM-PB, is a chemical compound with the molecular formula C21H25NO . It has a molecular weight of 307.44 .


Molecular Structure Analysis

The InChI code for 2,6-Dimethyl-3’-piperidinomethyl benzophenone is 1S/C21H25NO/c1-16-8-6-9-17(2)20(16)21(23)19-11-7-10-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 . This code represents the compound’s molecular structure.

Scientific Research Applications

  • Receptor Binding Studies : A study investigated the synthesis and NMDA-receptor affinity of dexoxadrol derivatives, including discussions on benzophenone derivatives. These compounds were examined for their selectivity and affinity towards the NMDA receptor, indicating potential applications in neurological research and the development of neuroactive drugs (Aepkers & Wünsch, 2004).

  • Antioxidant Potency : Another study focused on the synthesis and antioxidant potency of a specific benzophenone derivative. The compound demonstrated significant antioxidant efficacy, suggesting its potential application in protecting against oxidative stress-related damage (Dineshkumar & Parthiban, 2022).

  • Photophysical and Photochemical Studies : Research on novel monomeric and polymeric photoinitiators based on benzophenone derivatives revealed insights into their UV absorption and phosphorescence emissions. These findings could inform the development of new materials for photopolymerization applications (Balta et al., 2015).

  • Coordination Chemistry : A study on lithium and zinc complexes of C- and N-functionalized (2-pyridylmethyl)amines involving benzophenone derivatives contributes to the understanding of coordination chemistry and potential applications in catalysis and material science (Koch et al., 2008).

  • Photocrosslinking in Biology : The addition of a photocrosslinking amino acid to the genetic code of Escherichia coli, utilizing benzophenone, highlights the compound's application in biological studies, particularly in understanding protein interactions (Chin et al., 2002).

properties

IUPAC Name

(2,6-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-8-6-9-17(2)20(16)21(23)19-11-7-10-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVNJKLQEMXADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643145
Record name (2,6-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3'-piperidinomethyl benzophenone

CAS RN

898793-17-4
Record name Methanone, (2,6-dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.